![molecular formula C24H30Cl3NO B542633 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride CAS No. 371980-94-8](/img/structure/B542633.png)
7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Übersicht
Beschreibung
7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a benzocycloheptene core, a piperidine ring, and multiple substituents. It is often used in scientific research due to its diverse chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride involves several stepsThe reaction conditions often include the use of solvents such as dichloromethane and pentane, with specific temperature and pressure settings to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Core Benzo annulene Formation
The benzo annulene scaffold is synthesized via intramolecular Friedel-Crafts acylation (Figure 1). For example:
- Step : Cyclization of 5-(3,4-dimethylphenyl)pentanoic acid using polyphosphoric acid (PPA) at 96°C for 4 hours forms 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one .
- Yield : ~60–70% after purification by thin-layer chromatography (TLC) .
Final Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
Critical Reaction Parameters and Optimization
Key challenges in the synthesis include low yields during reductive amination and lactone formation. Modifications from the original patent route include:
Hydrolytic Stability
- The hydrochloride salt is stable under acidic conditions (pH 3–5) but undergoes decomposition in basic media (pH > 8) .
- Degradation Pathway : Cleavage of the piperidine-methyl bond under alkaline conditions .
Thermal Stability
- Stable up to 150°C (DSC analysis) .
- No decomposition observed during lyophilization or long-term storage at -20°C .
Functional Group Reactivity
The molecule contains several reactive sites:
- Phenol Group : Susceptible to oxidation; protected during synthesis using acetyl groups .
- Piperidine Nitrogen : Participates in protonation (forms hydrochloride salt) and potential coordination with metal catalysts .
- Chlorophenyl Substituents : Electron-withdrawing groups enhance stability against electrophilic substitution .
Synthetic Byproducts and Impurities
Common impurities identified during scale-up include:
- Des-chloro Analog : Arises from incomplete dichlorophenyl group installation (HPLC retention time: 8.2 min) .
- Diastereomeric Contaminants : Trans-(5R,7S) isomer (controlled via chiral chromatography) .
Catalytic and Stereochemical Considerations
- Chiral Resolution : The cis-(5S,7S) configuration is critical for NOP receptor antagonism. Chiral auxiliaries or asymmetric hydrogenation are avoided due to cost; instead, diastereomer separation is employed .
- Catalysts : STAB preferred over NaBH₃CN due to milder conditions and higher selectivity .
Industrial-Scale Adaptations
- Green Chemistry : Replacement of dichloromethane (DCM) with ethyl acetate in extraction steps .
- Process Analytical Technology (PAT) : In-line FTIR monitoring for real-time reaction control .
Table 2: Stability Profile of SB-612111 Hydrochloride
Condition | Result | Reference |
---|---|---|
pH 3.0 (aqueous) | Stable for 24 hr | |
pH 8.0 (aqueous) | 15% degradation in 8 hr | |
40°C/75% RH (solid) | No change after 6 months |
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Molecular Formula : C24H29Cl2NO
- Molecular Weight : 418.4 g/mol
- CAS Number : 371980-98-2
- IUPAC Name : (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
Pain Management
Research has demonstrated that SB-612111 can effectively modulate nociceptive pathways. It has been shown to:
- Antagonize Pronociceptive Effects : In various animal models, SB-612111 has been effective in blocking the pronociceptive actions of nociceptin, thereby providing analgesic effects without the adverse effects commonly seen with conventional opioids .
- Enhance Morphine Efficacy : In morphine-tolerant animals, SB-612111 has been noted to potentiate the analgesic effects of morphine, suggesting its potential as an adjunct therapy in opioid treatment regimens .
- Block Hyperalgesia : The compound has also shown effectiveness in blocking hyperalgesia in inflammatory pain models, indicating its utility in treating conditions characterized by heightened sensitivity to pain .
Research on Addiction and Reward Pathways
The NOP receptor is implicated in both pain and reward pathways. Studies suggest that antagonists like SB-612111 may help in understanding and potentially treating substance use disorders by modulating behaviors associated with drug reward and addiction .
Case Studies and Research Findings
Several studies have explored the applications of SB-612111 in both pain management and addiction research:
- Antinociceptive Studies : In a study comparing various NOP antagonists, including SB-612111, researchers found that it significantly reduced pain responses in animal models when administered before nociceptive stimuli .
- Behavioral Assessments : Behavioral studies indicated that administration of SB-612111 altered reward-seeking behavior in animal models, providing insights into its potential role in addiction therapy .
- Synergistic Effects with Opioids : Research has shown that combining SB-612111 with traditional opioids can enhance analgesic effects while reducing the likelihood of developing tolerance or dependence .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride stands out due to its unique chemical structure and diverse applications. Similar compounds include other benzocycloheptene derivatives and piperidine-containing molecules. the specific substituents and the overall structure of this compound confer unique properties that make it valuable in various research contexts .
Biologische Aktivität
The compound 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol; hydrochloride, commonly referred to as SB-612111 hydrochloride, is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). This receptor plays a critical role in various physiological processes, including pain modulation and addiction. Understanding the biological activity of SB-612111 is essential for its potential therapeutic applications.
- Chemical Name : (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride
- Molecular Weight : 454.86 g/mol
- Formula : C24H29Cl2NO·HCl
- Purity : ≥97% (HPLC)
SB-612111 acts as a selective antagonist at the NOP receptor with the following inhibition constants ():
- NOP receptor: 0.33 nM
- μ-opioid receptor: 57.6 nM
- κ-opioid receptor: 160.5 nM
- δ-opioid receptor: 2109 nM
This selectivity indicates its primary action on the NOP receptor while having significantly lower affinity for traditional opioid receptors, suggesting a unique pharmacological profile that could mitigate some side effects associated with conventional opioids.
Pain Modulation
Research has demonstrated that SB-612111 effectively antagonizes the pronociceptive effects of nociceptin in various pain models. Specifically:
- Acute Pain Models : SB-612111 has been shown to reduce nociceptin-induced hyperalgesia in animal models.
- Morphine Tolerance : The compound potentiates morphine's analgesic effects in morphine-tolerant subjects, indicating potential for use in managing opioid tolerance and enhancing pain relief.
Inflammatory Pain Models
In studies involving inflammatory pain models, SB-612111 effectively blocked hyperalgesia induced by inflammatory mediators. This suggests its potential utility in treating conditions characterized by chronic pain and inflammation.
In Vitro Studies
In vitro pharmacological characterization has confirmed the compound's ability to inhibit nociceptin-induced signaling pathways effectively. Notable studies include:
- Rizzi et al. (2007) reported that SB-612111 significantly reduced nociceptin-induced [^35S]GTPγS binding in CHO cells expressing NOP receptors .
In Vivo Studies
In vivo studies further corroborate these findings:
- Zaratin et al. (2004) demonstrated that administration of SB-612111 resulted in a significant decrease in nociception in rodent models when compared to controls .
Summary of Biological Effects
Biological Activity | Effect | Reference |
---|---|---|
NOP Receptor Antagonism | Reduces nociceptin-induced hyperalgesia | Rizzi et al., 2007 |
Morphine Potentiation | Enhances analgesic effects in tolerant models | Zaratin et al., 2004 |
Inflammatory Pain Blockade | Blocks hyperalgesia in inflammatory models | Spagnolo et al., 2007 |
Eigenschaften
CAS-Nummer |
371980-94-8 |
---|---|
Molekularformel |
C24H30Cl3NO |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
(5R,7R)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |
InChI |
InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m1./s1 |
InChI-Schlüssel |
DCKUVQADDNMWEF-RPQSWWTGSA-N |
SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Isomerische SMILES |
CC1=C2CC[C@H](C[C@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Kanonische SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SB 612111; SB-612111; SB612111; SB 612111 HCl; SB612111 HCl. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.